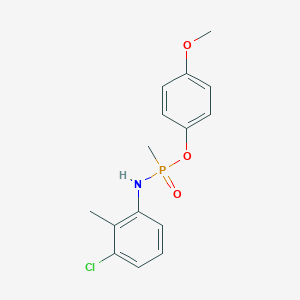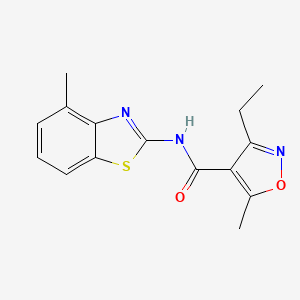
4-methoxyphenyl N-(3-chloro-2-methylphenyl)-P-methylphosphonamidoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxyphenyl N-(3-chloro-2-methylphenyl)-P-methylphosphonamidoate, commonly known as MCPP, is a synthetic compound that has gained attention in scientific research due to its potential applications as an insecticide and herbicide. This compound belongs to the class of organophosphates, which are known for their ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses.
作用機序
MCPP works by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in the transmission of nerve impulses. By inhibiting this enzyme, MCPP causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and ultimately paralysis of the target organism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MCPP are primarily related to its ability to inhibit acetylcholinesterase. Studies have shown that exposure to MCPP can cause a range of symptoms in organisms, including tremors, convulsions, respiratory distress, and ultimately death. Furthermore, MCPP has been found to have neurotoxic effects on the developing nervous system, making it a potential hazard to human health.
実験室実験の利点と制限
One of the main advantages of using MCPP in laboratory experiments is its ability to selectively target certain organisms while leaving non-target organisms relatively unharmed. Furthermore, MCPP has a relatively low toxicity compared to other pesticides, making it a safer alternative for researchers to use. However, one of the main limitations of using MCPP is its potential for bioaccumulation in the environment, which could have long-term effects on ecosystems.
将来の方向性
There are several potential future directions for research on MCPP. One area of interest is the development of more efficient synthesis methods for the compound, which could lead to increased production and availability for research purposes. Furthermore, there is a need for further studies on the potential health effects of MCPP on humans, particularly in relation to its neurotoxic effects. Finally, there is a need for more research on the environmental impact of MCPP, including its potential for bioaccumulation and effects on non-target organisms.
In conclusion, MCPP is a synthetic compound that has gained attention in scientific research due to its potential applications as an insecticide and herbicide. While it has several advantages for laboratory experiments, it also has limitations and potential health and environmental risks that need to be further studied. As research continues, it is important to consider the potential benefits and drawbacks of using MCPP in various applications.
合成法
The synthesis of MCPP involves the reaction between 3-chloro-2-methylphenol and 4-methoxyphenylphosphonic dichloride in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to form the final compound. The process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
MCPP has been extensively studied for its potential use as an insecticide and herbicide due to its ability to inhibit acetylcholinesterase. Studies have shown that MCPP is effective against a wide range of insect pests and can also control the growth of certain weeds. Furthermore, MCPP has been found to be less toxic to non-target organisms such as mammals and birds, making it a promising alternative to traditional pesticides.
特性
IUPAC Name |
3-chloro-N-[(4-methoxyphenoxy)-methylphosphoryl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClNO3P/c1-11-14(16)5-4-6-15(11)17-21(3,18)20-13-9-7-12(19-2)8-10-13/h4-10H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTYARLOVKBEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NP(=O)(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(aminocarbonyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5816582.png)
![2'-acetyl-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B5816588.png)
![5-(2,4-dichlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5816590.png)

![1-fluoro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5816605.png)
![6-(4-ethoxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5816620.png)
![N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide](/img/structure/B5816631.png)
![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5816635.png)
![2-(1-naphthyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5816648.png)
![4-(diethylamino)benzaldehyde {5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B5816654.png)

![N-[2-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5816685.png)
![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)
